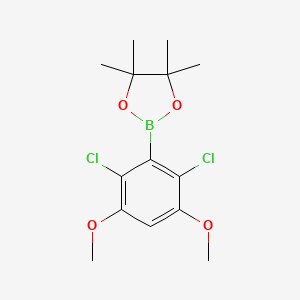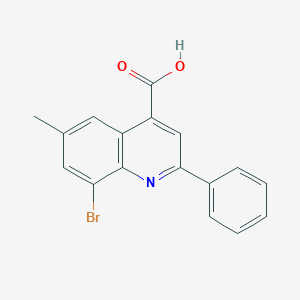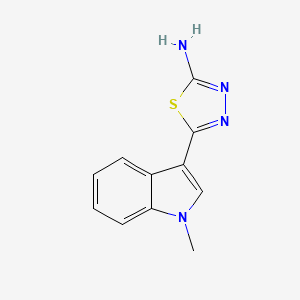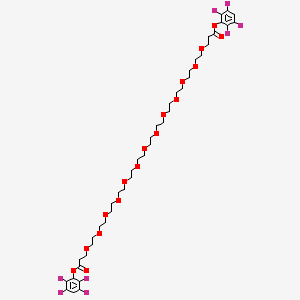
Bis-PEG13-TFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-PEG13-TFP ester is a poly(ethylene glycol) (PEG)-based linker molecule with two end groups that can be used to connect two different molecules together. The two end groups of the linker are a tertiary butyl (TFP) ester and a PEG13 moiety . This compound is widely used in various scientific fields due to its unique properties and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis-PEG13-TFP ester is synthesized through a series of chemical reactions involving polyethylene glycol and tertiary butyl (TFP) ester. The process typically involves the activation of the PEG chain with TFP esters, which are more stable and less reactive than their NHS counterparts . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves strict process parameter control to ensure product quality. The compound is produced in bulk quantities and is available in various purities, typically ≥95% . The production process is designed to be efficient and scalable, allowing for the widespread use of this compound in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis-PEG13-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester groups react with nucleophiles such as primary amines and alcohols to form amides or esters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, alcohols, and water. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include amides, esters, carboxylic acids, and alcohols. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Bis-PEG13-TFP ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Bis-PEG13-TFP ester involves the formation of covalent bonds between the TFP ester groups and nucleophiles, such as primary amines and alcohols . This results in the formation of stable amide or ester linkages, which can be used to connect different molecules together. The PEG13 moiety provides flexibility and solubility to the compound, making it suitable for a wide range of applications .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to Bis-PEG13-TFP ester include:
- Bis-PEG12-TFP ester
- Bis-PEG14-TFP ester
- Bis-PEG13-NHS ester
Comparison
Compared to these similar compounds, this compound is unique due to its specific PEG chain length (PEG13) and the use of TFP ester groups, which are more stable and less reactive than NHS esters . This makes this compound particularly suitable for applications requiring high stability and controlled reactivity.
Propiedades
Fórmula molecular |
C42H58F8O17 |
|---|---|
Peso molecular |
986.9 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H58F8O17/c43-31-29-32(44)38(48)41(37(31)47)66-35(51)1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-36(52)67-42-39(49)33(45)30-34(46)40(42)50/h29-30H,1-28H2 |
Clave InChI |
XYYAKMABDVCZII-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)

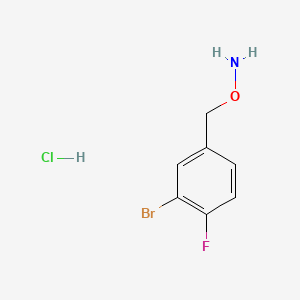

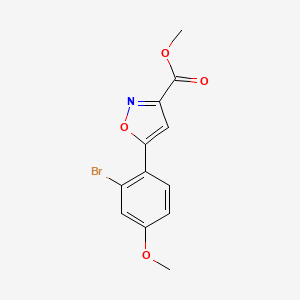

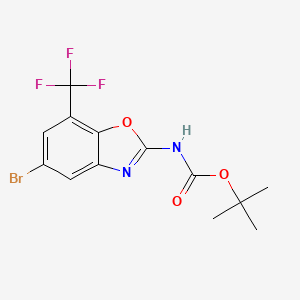

![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)

